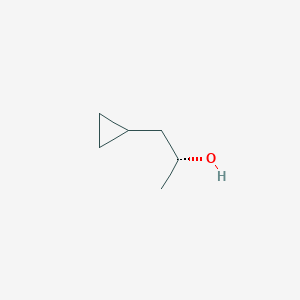

(2R)-1-cyclopropylpropan-2-ol

Description

Significance of Chiral Molecules in Contemporary Organic Chemistry

Chirality is a fundamental property of molecules that describes their three-dimensional asymmetry, resulting in mirror images that are non-superimposable, much like a person's left and right hands. numberanalytics.comnumberanalytics.com These non-superimposable mirror images are known as enantiomers. studysmarter.co.uk The significance of chirality in organic chemistry is profound, as it influences the physical, chemical, and biological properties of molecules. numberanalytics.com While enantiomers have the same chemical formula and connectivity, their different spatial arrangements can lead to vastly different interactions with other chiral molecules, including biological systems like enzymes and receptors. numberanalytics.comnumberanalytics.comstudysmarter.co.uk

This distinction is critically important in fields such as pharmaceuticals and biochemistry. numberanalytics.comstudysmarter.co.uk Most biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer of a chiral drug. youtube.com One enantiomer may produce a desired therapeutic effect, while the other could be inactive or, in some infamous cases like thalidomide, cause severe adverse effects. numberanalytics.comyoutube.com Consequently, the ability to design and synthesize complex, chirally pure organic compounds is a cornerstone of modern drug discovery and development. studysmarter.co.uk The study of stereochemistry and reaction mechanisms is crucial for controlling the chirality of a molecule during its synthesis. studysmarter.co.uk

The Unique Role of Cyclopropane (B1198618) Motifs as Structural and Stereochemical Elements

The cyclopropane ring, a three-membered carbocycle, is a unique structural motif in organic chemistry. numberanalytics.comnumberanalytics.com Its defining characteristic is significant ring strain, which imparts unusual bonding and reactivity. okayama-u.ac.jp This strain makes cyclopropanes challenging to produce but also renders them versatile synthetic intermediates that can undergo ring-opening reactions to form more complex structures. okayama-u.ac.jpwikipedia.org

Overview of Chiral Secondary Alcohols as Versatile Building Blocks and Intermediates

Chiral secondary alcohols are highly sought-after compounds that serve as valuable building blocks and intermediates in the synthesis of biologically active molecules and other high-value chemicals. researchgate.netmetu.edu.tr Their value lies in the presence of a stereocenter at the alcohol-bearing carbon, which can be used to introduce and control chirality in a target molecule. These compounds are key precursors for a wide range of pharmaceuticals and natural products. researchgate.net

The synthesis of enantiomerically pure secondary alcohols is a significant challenge and a major focus of research. researchgate.net Methods to achieve this include the asymmetric catalytic hydrogenation of carbonyl compounds, kinetic resolution of racemic alcohols, and biocatalytic reductions using enzymes. metu.edu.trencyclopedia.pub Once obtained in high optical purity, these chiral alcohols can be transformed into a variety of other functional groups, making them versatile starting points for complex molecular construction. They are part of the "chiral pool," a collection of readily available, enantiopure compounds derived from natural sources that streamline the synthesis of complex chiral molecules. wikipedia.org

Contextualization of (2R)-1-Cyclopropylpropan-2-ol within Current Research Frontiers

This compound is a specific chiral secondary alcohol that embodies the principles discussed in the preceding sections. As a chiral molecule, its (2R) configuration is fixed, making it a useful building block for asymmetric synthesis. It combines the features of a chiral secondary alcohol with the unique structural properties of a cyclopropane ring. The synthesis and application of such chiral cyclopropyl (B3062369) alcohols are at the forefront of synthetic methodology development. acs.orgnih.gov

Research in this area focuses on developing efficient, one-pot methods for the enantio- and diastereoselective synthesis of diverse cyclopropyl alcohols. acs.orgnih.gov These methods often involve the asymmetric addition of alkyl groups to aldehydes to create a chiral alcohol intermediate, followed by a directed cyclopropanation. nih.gov Molecules like this compound are of interest not only as synthetic intermediates but also for their potential inclusion in larger, biologically active molecules where the cyclopropyl group can impart specific conformational constraints or metabolic stability. nih.govjst.go.jp The study of such compounds contributes to the growing toolbox available to synthetic chemists for the construction of complex and medicinally relevant molecules.

Physicochemical Properties of 1-Cyclopropylpropan-2-ol (B169602)

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O | PubChem nih.gov |

| Molecular Weight | 100.16 g/mol | PubChem nih.gov |

| IUPAC Name | 1-cyclopropylpropan-2-ol | PubChem nih.gov |

| Canonical SMILES | CC(CC1CC1)O | PubChem nih.gov |

| InChI Key | KNQQUHYWTTUEQJ-UHFFFAOYSA-N | PubChem nih.gov |

| Topological Polar Surface Area | 20.2 Ų | PubChem nih.gov |

| Physical State | Not available | AK Scientific, Inc. aksci.com |

| Boiling Point | Not available | AK Scientific, Inc. aksci.com |

| Melting Point | Not available | AK Scientific, Inc. aksci.com |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-cyclopropylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-5(7)4-6-2-3-6/h5-7H,2-4H2,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQQUHYWTTUEQJ-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Stereoselective Synthesis of 2r 1 Cyclopropylpropan 2 Ol

Asymmetric Cyclopropanation Strategies for Precursors

The creation of the chiral cyclopropyl (B3062369) moiety in a stereoselective manner is a fundamental approach to synthesizing (2R)-1-cyclopropylpropan-2-ol. This often involves the cyclopropanation of a precursor molecule, such as an allylic alcohol, where the stereochemistry is directed by a chiral catalyst or auxiliary.

Directed Cyclopropanation of Allylic Alcohols

The hydroxyl group of allylic alcohols can direct the cyclopropanating reagent to one face of the double bond, leading to a diastereoselective reaction. When a chiral ligand or auxiliary is employed, this process can be rendered enantioselective.

Asymmetric Simmons-Smith Reactions and Modifications

The Simmons-Smith reaction, which utilizes an organozinc carbenoid, is a classic method for cyclopropanation. wikipedia.org In its asymmetric variant, chiral ligands are used to control the facial selectivity of the cyclopropanation of allylic alcohols. The reaction's stereospecific nature preserves the configuration of the double bond in the final cyclopropane (B1198618) product. wikipedia.org The presence of a nearby hydroxyl group in the substrate allows the zinc reagent to coordinate, directing the cyclopropanation to occur cis to the hydroxyl group. wikipedia.org

Several modifications to the original Simmons-Smith reaction have been developed to improve yield, selectivity, and substrate scope. numberanalytics.com The Furukawa modification, which employs diethylzinc (B1219324) (Et₂Zn) in place of the traditional zinc-copper couple, is often more reproducible and faster, particularly for the cyclopropanation of substrates like carbohydrates. wikipedia.orgmdpi.com The Charette modification allows for the use of aryldiazo compounds as carbene precursors, expanding the reaction's utility to a broader range of alkenes, including those that might be sensitive to the conditions of the classic Simmons-Smith reaction. wikipedia.org The Shi modification utilizes a more nucleophilic zinc carbenoid, enabling the cyclopropanation of electron-deficient and unfunctionalized alkenes. wikipedia.org

The choice of solvent is also critical, with non-basic solvents like dichloromethane (B109758) and 1,2-dichloroethane (B1671644) being preferred to avoid interference with the Lewis acidic zinc reagent. mdpi.com

Diastereoselective Zinco-Cyclopropanation using gem-Dizinc Carbenoids

A significant advancement in cyclopropanation involves the use of gem-dizinc carbenoids. These reagents, formed from the reaction of diethylzinc with iodoform, have proven effective in the highly diastereoselective cyclopropanation of chiral allylic alcohols. acs.orgacs.org This reaction can generate three contiguous stereogenic centers with high control. acs.org The resulting chiral cyclopropylzinc intermediates can then be trapped with various electrophiles, retaining their configuration. acs.org

The stereochemical outcome of this directed reaction is thought to be governed by the complexation of the zinc center that is not directly involved in the carbenoid delivery. acs.org This methodology provides an efficient route to nonracemic 1,2,3-substituted cyclopropanes. acs.org The addition of zinc iodide (ZnI₂) to the reaction mixture has been shown to enhance reaction efficiency, leading to shorter reaction times and cleaner products, especially with less reactive substrates. organic-chemistry.org

Catalytic Asymmetric Cyclopropanation of Olefins

Transition metal-catalyzed cyclopropanation of olefins represents a powerful and versatile strategy for accessing chiral cyclopropanes. researchgate.net Various transition metals, including cobalt, copper, and rhodium, have been employed to catalyze the decomposition of diazo compounds to generate carbene intermediates for cyclopropanation. researchgate.netresearchgate.net

Cobalt(II) complexes of chiral porphyrins, for instance, have been shown to be effective catalysts for the asymmetric cyclopropanation of olefins with diazoacetates, yielding cyclopropane products with good yields and enantioselectivities. researchgate.net More recently, cobalt catalysts have been used with gem-dichloroalkanes as carbene precursors, avoiding the need for potentially hazardous diazoalkanes. dicp.ac.cn This approach has demonstrated high levels of enantioselectivity for a range of alkenes. dicp.ac.cn

Chemoenzymatic and Biocatalytic Approaches

An alternative and increasingly popular strategy for the synthesis of this compound involves the stereoselective reduction of a ketone precursor, 1-cyclopropylpropan-2-one. This approach leverages the high stereoselectivity of enzymes, particularly alcohol dehydrogenases.

Stereoselective Reduction of Ketone Precursors via Alcohol Dehydrogenases (ADHs)

Biocatalytic ketone reduction is a powerful tool for producing chiral alcohols. nih.govnih.gov Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reduction of prochiral ketones to chiral alcohols with high chemo-, regio-, and stereoselectivity. nih.govnih.gov These reactions often occur under mild conditions, such as neutral pH and room temperature. nih.gov

The stereochemical outcome of the reduction is determined by the specific ADH used. Some ADHs follow Prelog's rule, delivering a hydride to the re-face of the carbonyl to produce the (S)-alcohol, while others are anti-Prelog, delivering the hydride to the si-face to yield the (R)-alcohol. For the synthesis of this compound, an anti-Prelog ADH is required.

An interesting phenomenon observed with some ADHs is a substrate size-induced reversal of stereoselectivity. researchgate.net For example, an ADH might reduce smaller ketones like methyl cyclopropyl ketone to the (R)-alcohol, while larger ketones are reduced to the (S)-enantiomer. researchgate.net

The use of whole-cell biocatalysts, which contain the necessary enzymes and cofactor regeneration systems, offers a practical and cost-effective alternative to using isolated enzymes. nih.govmdpi.com Cofactors like NADH or NADPH are essential for the reductase-catalyzed reaction, and whole-cell systems often have internal mechanisms for their regeneration. nih.govnih.gov

Table 1: Comparison of Asymmetric Synthesis Strategies

| Methodology | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Asymmetric Simmons-Smith | Directed by allylic alcohol; uses chiral ligands. wikipedia.org | Well-established, good for certain substrates. | Stoichiometric chiral auxiliaries often needed. |

| Zinco-Cyclopropanation | Uses gem-dizinc carbenoids; highly diastereoselective. acs.org | Creates multiple stereocenters in one step. | Reagent can be unstable. acs.org |

| Catalytic Cyclopropanation | Transition metal-catalyzed carbene transfer. researchgate.net | High catalytic efficiency; broad substrate scope. | May require specialized catalysts and precursors. |

| Biocatalytic Reduction | Stereoselective reduction of ketones by ADHs. nih.gov | High enantioselectivity; mild reaction conditions. | Substrate scope can be limited by enzyme specificity. |

Asymmetric Reduction of Prochiral Ketones

The most direct route to this compound is the asymmetric reduction of its prochiral precursor, 1-cyclopropylpropan-2-one. This transformation can be achieved using either stoichiometric chiral reducing agents or, more efficiently, through catalytic methods. organicreactions.org

Standard hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are achiral and produce racemic mixtures. However, they can be modified with chiral ligands, typically chiral alcohols or amines, to create stoichiometric chiral reducing agents. organicreactions.orgwikipedia.org

A well-known example is the BINAL-H reagent, which is derived from LiAlH₄, the chiral diol 1,1′-bi-2-naphthol (BINOL), and another alcohol. organicreactions.orguwindsor.ca These reagents create a chiral environment around the hydride, enabling it to be delivered to one face of the ketone preferentially. organicreactions.org The stereochemical outcome is dictated by the transition state, where steric interactions between the chiral ligand and the substituents of the ketone favor one diastereomeric complex over the other. uwindsor.caias.ac.in Similarly, chiral borohydrides can be prepared from NaBH₄ and chiral auxiliaries, which have also demonstrated success in the enantioselective reduction of ketones. wikipedia.org While effective, a significant drawback of these methods is the need for a stoichiometric amount of the chiral reagent. organicreactions.org

Catalytic asymmetric hydrogenation is a highly atom-economical method for the enantioselective reduction of ketones. sioc-journal.cnuclm.es This approach utilizes a transition metal catalyst, such as ruthenium, rhodium, or iridium, combined with a chiral ligand. uclm.esajchem-b.com The catalyst, present in small quantities, activates molecular hydrogen and facilitates its stereoselective transfer to the ketone. ajchem-b.com

For the reduction of alkyl aryl ketones and other simple ketones, ruthenium- and rhodium-based catalysts are particularly effective. uclm.es For example, ruthenium-BINAP complexes, such as (S)-BINAP-RuCl₂, have been used for the asymmetric hydrogenation of 1-cyclopropylethanone, a close analog of the target substrate, achieving enantioselectivities of 88–92% ee. The reaction typically proceeds under a hydrogen atmosphere and yields the chiral alcohol with high conversion. The development of these catalysts has been a major advancement, enabling the industrial-scale synthesis of chiral molecules like the anti-inflammatory drug (S)-Naproxen. uclm.es

Table 2: Catalytic Systems for Asymmetric Hydrogenation of Ketones

| Catalyst System | Substrate Example | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|

| (S)-BINAP-RuCl₂ | 1-Cyclopropylethanone | 88–92% | 85–90% | |

| [Rh(R,R)-DiPAMP)COD]⁺BF₄⁻ | Enamides (L-DOPA precursor) | 95% | Quantitative | uclm.es |

| (R)-BINAP-Ru(II) | Acetol | High ee | High yield | uclm.es |

Chiral Hydride Reducing Agents (e.g., Sodium Borohydride, Lithium Aluminum Hydride)

Multicomponent and Cascade Reaction Sequences

Cascade reactions, also known as tandem or domino reactions, involve two or more consecutive transformations in which the product of one step becomes the substrate for the next. wikipedia.orgrsc.org These one-pot procedures are highly efficient as they minimize purification steps, reduce solvent waste, and can rapidly build molecular complexity from simple starting materials. rsc.orgnumberanalytics.com

Tandem strategies have been developed for the highly diastereoselective and enantioselective synthesis of substituted cyclopropyl alcohols. nih.govorganic-chemistry.org One such approach involves the hydroboration of B(pin)-substituted alkynes, followed by transmetalation with a dialkylzinc reagent to form a 1,1-heterobimetallic intermediate. organic-chemistry.org This intermediate then reacts with an aldehyde to generate an allylic alkoxide, which undergoes an in-situ cyclopropanation to yield a B(pin)-substituted cyclopropyl carbinol with excellent diastereoselectivity (>15:1 dr) and in good yields (58-89%). organic-chemistry.org

Another powerful one-pot method combines asymmetric vinylation with in-situ cyclopropanation. nih.gov In this sequence, an enantioselective addition of an alkylzinc or vinylzinc reagent to an aldehyde generates a chiral allylic zinc alkoxide. nih.gov The zinc alkoxide then directs a subsequent cyclopropanation reaction, affording syn-cyclopropyl alcohols with high enantiomeric excess (up to 97% ee) and diastereoselectivity (>19:1 dr). nih.gov By incorporating an in-situ silylation step, the directing effect of the alkoxide can be overridden to produce the anti-diastereomer. nih.gov

In cases where a direct synthesis is challenging, a multi-step sequence involving the functionalization of a pre-existing cyclopropane intermediate can be employed. This strategy relies on the unique reactivity of the cyclopropane ring and adjacent functional groups.

A powerful example is the directed diastereoselective functionalization of alkenyl cyclopropyl carbinols. acs.org The hydroxyl group of the carbinol can direct subsequent reactions, such as Simmons-Smith cyclopropanation or vanadium-catalyzed epoxidation, to occur on a specific face of the nearby alkene. This approach allows for the synthesis of densely substituted bicyclopropanes and cyclopropyl oxiranes as single diastereomers. acs.org The starting alkenyl cyclopropyl carbinols can themselves be prepared stereoselectively, establishing a sequence that builds multiple stereocenters with high control. acs.org

Another advanced strategy involves palladium-catalyzed cascade reactions. For instance, an aza-Heck cyclization can generate an alkyl-Pd(II) intermediate which then undergoes a C(sp³)–H palladation to form a palladacyclobutane. nih.govliverpool.ac.uk Subsequent reductive elimination yields a cyclopropane-fused N-heterocycle. nih.gov While not directly producing an alcohol, this methodology illustrates how a cyclopropane ring can be constructed as part of a complex scaffold through a programmed sequence of bond formations. liverpool.ac.uk

Tandem Reactions for One-Pot Synthesis of Cyclopropyl Alcohols

Organometallic Reagent-Mediated Syntheses

Organometallic reagents are crucial in forming carbon-carbon bonds, and their application in synthesizing chiral alcohols like this compound is well-established. nptel.ac.inscribd.com

Nucleophilic Addition of Organometallic Reagents to Aldehyde and Ketone Electrophiles

A primary method for alcohol synthesis involves the nucleophilic addition of organometallic reagents to carbonyl compounds. libretexts.orglibretexts.org Grignard reagents (RMgX) and organolithium reagents (RLi) are excellent nucleophiles that attack the electrophilic carbon of an aldehyde or ketone. masterorganicchemistry.com

For the synthesis of this compound, a key step is the reaction of cyclopropylmagnesium bromide with propylene (B89431) oxide, followed by the addition of a methyl group using a methylating agent. Alternatively, the addition of a methyl Grignard reagent to cyclopropyl acetaldehyde (B116499) can yield the target molecule. pressbooks.pub The stereoselectivity of these additions can often be controlled by the conformation of the cyclopropyl carbonyl compound. nih.gov The inherent polarity of the metal-carbon bond, arising from the significant difference in electronegativity between carbon and the metal, drives the nucleophilic attack. nptel.ac.in

The general mechanism involves:

Complexation of the carbonyl oxygen with the Lewis acidic metal ion (e.g., Mg²⁺). pressbooks.pub

Nucleophilic attack by the carbanionic carbon of the organometallic reagent on the carbonyl carbon. libretexts.org

Formation of a tetrahedral alkoxide intermediate. pressbooks.pub

Protonation of the alkoxide to yield the final alcohol. pressbooks.pub

Table 1: Organometallic Reagents in Alcohol Synthesis

| Reagent Type | General Formula | Reactivity with Aldehydes | Reactivity with Ketones |

| Grignard Reagent | RMgX | Forms secondary alcohols | Forms tertiary alcohols |

| Organolithium Reagent | RLi | Forms secondary alcohols | Forms tertiary alcohols |

Generation and Reactivity of Organozinc Carbenoids

Organozinc carbenoids are key intermediates in cyclopropanation reactions, most notably the Simmons-Smith reaction. umich.eduwikipedia.org This reaction involves an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, reacting with an alkene to form a cyclopropane ring in a stereospecific manner. umich.edu

While the classic Simmons-Smith reaction is used to form the cyclopropane ring itself, modifications of this chemistry can be applied to synthesize functionalized cyclopropanes. ucl.ac.uk The generation of functionalized organozinc carbenoids allows for the synthesis of complex cyclopropane derivatives. ucl.ac.uk Research has focused on developing new enantiopure organozinc carbenoid precursors to create highly functionalized and enantiomerically pure cyclopropyl compounds. ucl.ac.ukucl.ac.uk In situ generation of zinc carbenoids from diazo compounds and zinc salts has also been reported for the enantioselective synthesis of substituted cyclopropanes. acs.org

Cationic and Homologation-Based Synthetic Pathways

Cationic and homologation strategies offer alternative routes to chiral cyclopropyl-containing molecules.

Aldehyde Homologation to Chiral Cyclopropyl Aldehydes

Aldehyde homologation provides a method to extend a carbon chain by one carbon atom, which can be a key step in building the carbon skeleton of this compound. organic-chemistry.org A notable method involves a two-step sequence to convert an aldehyde into a cyclopropyl aldehyde. nd.edu This process can be iterated to form contiguous cyclopropane structures and has been adapted for the synthesis of chiral, non-racemic 1,2,3-trisubstituted cyclopropyl aldehydes. nd.edu Another approach uses nonstabilized diazo compounds in a flow photoreactor for the homologation of aldehydes and ketones. acs.org

Utilization of Chiral Enolates and Carbamates

Chiral auxiliaries are frequently employed to induce stereoselectivity. The use of chiral enolates and carbamates is a powerful strategy in asymmetric synthesis. For instance, O-enecarbamates can be formed with high diastereoselectivity and enantioselectivity. nd.edu To access the opposite enantiomer when a specific chiral source like (-)-sparteine (B7772259) is used, enantiocomplementary N-enecarbamates can be generated using a different chiral auxiliary. nd.edu This approach allows for the synthesis of both enantiomers of a target molecule from the same chiral starting material. The use of chiral carbamates has also been demonstrated in the asymmetric cycloalkylation to form enantiomerically enriched cyclononadienes. nih.gov

Diastereoselective and Enantiocomplementary Synthetic Protocols

Achieving high levels of stereocontrol is paramount in modern organic synthesis. Diastereoselective and enantiocomplementary strategies are designed to produce a specific stereoisomer of a molecule.

Diastereoselective synthesis aims to favor the formation of one diastereomer over others. organic-chemistry.orgnih.gov This can be achieved through various means, including the use of chiral catalysts or auxiliaries that create a chiral environment, influencing the trajectory of the incoming reagent. For example, tandem asymmetric alkyl addition to enals followed by diastereoselective cyclopropanation can produce anti-cyclopropyl alcohols with high enantio- and diastereoselectivity. orgsyn.org Similarly, iridium-catalyzed reactions have been shown to be highly regio- and diastereoselective in the synthesis of complex cyclic structures. nih.gov

Enantiocomplementary synthesis provides access to both enantiomers of a chiral product. This is often accomplished by using enantiomeric catalysts or chiral auxiliaries. For instance, while one enantiomer of a catalyst might produce the (R)-enantiomer of a product, its mirror-image counterpart will produce the (S)-enantiomer. An alternative strategy, as mentioned earlier, involves using the same source of chirality but varying the chiral auxiliary to access the enantiocomplementary product. nd.edu This flexibility is crucial in pharmaceutical development, where often only one enantiomer of a drug is active.

Mechanistic Studies of 2r 1 Cyclopropylpropan 2 Ol Transformations

Investigation of Reaction Pathways and Transition States

The transformation of (2R)-1-cyclopropylpropan-2-ol can proceed through various reaction pathways, each characterized by specific transition states. The elucidation of these pathways is critical for predicting product distributions and optimizing reaction conditions.

Elucidation of Stereoselective Induction Mechanisms

Stereoselective induction is a key aspect of the reactions involving this compound, where the existing chiral center influences the creation of new stereocenters. The mechanism of this induction is often probed through a combination of experimental and computational methods. For instance, in reactions such as cyclopropanation, the chiral auxiliary, which can be derived from a molecule like this compound, directs the approach of the reagent. ucl.ac.uk The proposed mechanism often involves the formation of a transient chiral complex, where steric and electronic factors dictate the facial selectivity of the reaction. The coordination of the incoming reagent to a less sterically hindered face of the substrate-catalyst complex is a common hypothesis for the observed stereoselectivity. ucl.ac.uk

Role of Catalyst-Substrate Interactions in Chiral Induction

The interaction between the catalyst and the substrate is fundamental to achieving high levels of chiral induction. nih.gov In the context of transformations involving this compound, the catalyst can interact with the hydroxyl group and the cyclopropyl (B3062369) moiety. These interactions can lock the substrate into a specific conformation, thereby exposing one face of the molecule to the reacting partner. The nature of the catalyst, including its metal center and ligands, plays a pivotal role in the strength and geometry of these interactions. For example, in metal-catalyzed reactions, the coordination of the alcohol to the metal center can activate it for subsequent steps, and the chiral environment created by the ligands directs the stereochemical outcome. The precise nature of these interactions, including hydrogen bonding and van der Waals forces, is often elucidated through detailed spectroscopic and computational studies.

Computational Chemistry and Theoretical Modeling

Computational chemistry offers powerful tools to investigate the intricate details of reaction mechanisms that are often difficult to probe experimentally. ebsco.com

Density Functional Theory (DFT) Studies on Reaction Energetics

Density Functional Theory (DFT) has become a standard method for studying the energetics of chemical reactions. For transformations of this compound, DFT calculations can be used to map out the potential energy surface of the reaction. This allows for the identification of transition state structures and the calculation of activation energies for different competing pathways. For example, in a ring-opening reaction of the cyclopropyl group, DFT can help determine whether the reaction proceeds through a concerted or a stepwise mechanism by comparing the energies of the respective transition states. The accuracy of these calculations is highly dependent on the chosen functional and basis set. ic.ac.uk

Table 1: Hypothetical DFT Calculated Activation Energies for a Ring-Opening Reaction

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| Concerted | TS1 | 25.4 |

| Stepwise (Intermediate 1) | TS2 | 30.1 |

| Stepwise (Intermediate 2) | TS3 | 28.5 |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. ebsco.commpg.de For a flexible molecule like this compound, MD simulations can be employed to explore its conformational landscape. nih.govmdpi.com By understanding the preferred conformations of the molecule in solution, one can gain insights into its reactivity. The simulations can reveal how the substrate binds to a catalyst and how the conformation of the resulting complex influences the reaction pathway. For instance, MD simulations can help visualize the approach of a reactant to the chiral center and identify the most probable trajectories leading to the observed product. nih.gov

Kinetic Isotope Effects and Reaction Rate Analysis

Kinetic isotope effects (KIEs) are a powerful tool for probing reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step of a reaction. wikipedia.orglibretexts.org By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), one can measure the change in the reaction rate. A primary KIE (kH/kD > 1) is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. A secondary KIE can provide information about changes in hybridization at the labeled position. libretexts.orgpsgcas.ac.in

In the context of transformations involving this compound, a KIE study could be designed to investigate the mechanism of an oxidation reaction where the C-H bond at the carbinol center is cleaved. By comparing the rate of reaction of the parent compound with that of its deuterated analogue, (2R)-1-cyclopropyl-2-deuteriopropan-2-ol, one could determine if the C-H bond cleavage is the rate-limiting step.

Table 2: Hypothetical Kinetic Isotope Effect Data for the Oxidation of this compound

| Substrate | Rate Constant (k) at 298 K (s⁻¹) | kH/kD |

| This compound | 3.5 x 10⁻⁴ | 6.8 |

| (2R)-1-Cyclopropyl-2-deuteriopropan-2-ol | 5.1 x 10⁻⁵ |

This table presents hypothetical data for illustrative purposes. A kH/kD value significantly greater than 1 would suggest a primary kinetic isotope effect, indicating that the C-H bond is broken in the rate-determining step. nih.gov

Chemical Reactivity and Functional Group Interconversions of the 2r 1 Cyclopropylpropan 2 Ol Scaffold

Reduction Reactions

The functional groups of (2R)-1-cyclopropylpropan-2-ol can be subjected to various reduction reactions to yield alkanes or be derivatized into other functional groups like amines.

The secondary alcohol of this compound can be reduced to the corresponding alkane, 2-cyclopropylpropane. This can be achieved through a two-step process. First, the alcohol is converted into a good leaving group, such as a tosylate or mesylate. Subsequent reduction with a hydride reagent, like lithium aluminum hydride (LiAlH4), displaces the leaving group to afford the alkane.

Alternatively, the Barton-McCombie deoxygenation provides a radical-based method for the reduction of secondary alcohols. This involves the formation of a thiocarbonyl derivative, typically a xanthate, followed by treatment with a radical initiator (e.g., AIBN) and a hydrogen atom source (e.g., tributyltin hydride or a less toxic alternative).

Reductive amination is a powerful and widely used method for the formation of C-N bonds and the synthesis of amines. wikipedia.orgsigmaaldrich.comresearchgate.net This process can be applied to this compound by first oxidizing it to the corresponding ketone, (R)-1-cyclopropylpropan-2-one. This ketone can then react with an amine (or ammonia) to form an imine or enamine intermediate, which is subsequently reduced in situ to the desired amine. wikipedia.org

The choice of reducing agent is critical for the success of the reductive amination. sigmaaldrich.com Common reagents include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), and catalytic hydrogenation. wikipedia.orgsigmaaldrich.com Sodium triacetoxyborohydride is often preferred due to its mildness, selectivity for iminium ions over ketones, and lack of toxicity compared to cyanoborohydride reagents. sigmaaldrich.com

This two-step, one-pot procedure allows for the synthesis of a wide range of chiral secondary and tertiary amines starting from this compound, depending on the amine used in the reaction. For example, reaction with ammonia (B1221849) would yield (R)-1-cyclopropylpropan-2-amine, while reaction with a primary amine would lead to a secondary amine. This versatility makes reductive amination a cornerstone in medicinal chemistry for the synthesis of amine-containing drug candidates. researchgate.net

Conversion to Alkane Derivatives

Nucleophilic Substitution Reactions at the Hydroxyl Group

The hydroxyl group of this compound is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. rammohancollege.ac.in This is typically achieved by protonation of the alcohol under acidic conditions to form an oxonium ion, or by converting it into a sulfonate ester (e.g., tosylate, mesylate) or a halide.

Once activated, the carbon atom bearing the leaving group becomes susceptible to attack by a wide range of nucleophiles. chemeurope.com These reactions can proceed through either an SN1 or SN2 mechanism, depending on the substrate, nucleophile, leaving group, and solvent. rammohancollege.ac.inmasterorganicchemistry.comsaskoer.ca

SN2 Reactions: These reactions involve a backside attack by the nucleophile, leading to an inversion of stereochemistry at the chiral center. saskoer.ca For this compound, this would result in the formation of an (S)-configured product. SN2 reactions are favored by primary and less-hindered secondary substrates, strong nucleophiles, and polar aprotic solvents. rammohancollege.ac.in

SN1 Reactions: These reactions proceed through a carbocation intermediate. masterorganicchemistry.com The formation of the carbocation is the rate-determining step. Because the carbocation is planar, the nucleophile can attack from either face, leading to a racemic or near-racemic mixture of products. SN1 reactions are favored by tertiary and more-hindered secondary substrates that can form stable carbocations, weak nucleophiles, and polar protic solvents.

The proximity of the cyclopropyl (B3062369) group to the reaction center in derivatives of this compound can influence the reactivity and outcome of nucleophilic substitution reactions. The cyclopropyl group can stabilize an adjacent carbocation through conjugation, potentially favoring an SN1 pathway or leading to rearrangement products.

Halogenation Reactions (e.g., using Thionyl Chloride)

The conversion of the hydroxyl group in this compound into a halogen is a fundamental functional group interconversion. This transformation converts the alcohol, which has a poor leaving group (hydroxide ion), into an alkyl halide, which is a versatile intermediate for nucleophilic substitution and elimination reactions. libretexts.org

A common and effective reagent for this chlorination is thionyl chloride (SOCl₂). chemguide.co.uk The reaction typically proceeds by an initial attack of the alcohol's oxygen atom on the sulfur of SO₂, forming a chlorosulfite intermediate. This step transforms the hydroxyl group into a much better leaving group. libretexts.org Subsequently, a chloride ion, either from the reaction byproducts or added as a co-reagent like pyridine (B92270), attacks the carbon atom bearing the leaving group. reddit.com

For a chiral secondary alcohol such as this compound, the reaction with thionyl chloride in the absence of a base like pyridine generally proceeds with inversion of stereochemistry via an Sₙ2 mechanism. libretexts.orgstackexchange.com This would lead to the formation of (2S)-2-chloro-1-cyclopropylpropane. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which facilitates purification of the desired alkyl chloride. libretexts.orgstackexchange.com

It is important to note that reaction conditions can influence the outcome. For instance, the reaction of the tertiary alcohol 2-cyclopropylpropan-2-ol (B35064) with thionyl chloride can lead to the elimination product, 2-cyclopropylpropene. thieme-connect.de While elimination is less favored for secondary alcohols compared to tertiary ones, it remains a potential side reaction.

Table 1: Halogenation of this compound

| Reagent | Product | Mechanism | Stereochemical Outcome |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | (2S)-2-chloro-1-cyclopropylpropane | Sₙ2 | Inversion |

| Phosphorus Pentachloride (PCl₅) | (2S)-2-chloro-1-cyclopropylpropane | Sₙ2 | Inversion |

Synthesis of Ethers and Esters

The hydroxyl group of this compound serves as a ready handle for the synthesis of corresponding ethers and esters, which are valuable in various chemical contexts.

Ester Synthesis: Esters are commonly prepared through the reaction of an alcohol with a carboxylic acid or its derivative. A classic method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. rsc.org Another highly efficient method is the acylation of the alcohol using a more reactive carboxylic acid derivative, such as an acid chloride or an acid anhydride (B1165640), often in the presence of a base like pyridine to neutralize the acidic byproduct. organic-chemistry.org For sterically hindered or sensitive substrates, specific coupling reagents can be employed. For example, the Shiina esterification utilizes 2-methyl-6-nitrobenzoic anhydride (MNBA) to facilitate the formation of esters under mild conditions. beilstein-journals.org

Ether Synthesis: The Williamson ether synthesis is a widely used method for preparing ethers from alcohols. This two-step process begins with the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. This potent nucleophile is then reacted with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) in an Sₙ2 reaction to yield the ether. Given that this compound is a secondary alcohol, care must be taken to use unhindered alkyl halides to minimize competing elimination reactions.

Table 2: Representative Ether and Ester Synthesis from this compound

| Reaction Type | Reagents | Product Example |

|---|---|---|

| Fischer Esterification | Acetic Acid, H₂SO₄ (cat.) | (2R)-1-cyclopropylprop-2-yl acetate |

| Acylation | Acetyl Chloride, Pyridine | (2R)-1-cyclopropylprop-2-yl acetate |

Cyclopropane (B1198618) Ring-Opening Reactions

The cyclopropane ring is characterized by significant ring strain (approximately 27.5 kcal/mol), which serves as a thermodynamic driving force for ring-opening reactions. rsc.org These transformations can lead to the formation of more complex, acyclic structures, often with a high degree of regio- and stereocontrol.

Regioselective and Stereospecific Ring Cleavage

The cleavage of the cyclopropane ring can be achieved with high selectivity, particularly when the ring is "activated" by adjacent functional groups. Donor-acceptor (D-A) cyclopropanes, which bear both an electron-donating and an electron-withdrawing group, are particularly susceptible to nucleophilic or electrophilic ring-opening. researchgate.netrsc.org

While this compound is not a classic D-A cyclopropane, derivatization of its hydroxyl group could install functionality that activates the ring towards cleavage. For example, transformation into a ketone (1-cyclopropylpropan-2-one) would place the cyclopropyl group adjacent to a π-system, making it susceptible to conjugate addition-type ring-opening reactions.

Catalytic methods can also promote highly selective ring-opening. For instance, transition metals can catalyze the reaction of cyclopropanes with various partners. sioc-journal.cn The regioselectivity of the cleavage is often dictated by the substitution pattern on the ring and the nature of the catalyst and reactants involved. researchgate.netorganic-chemistry.org Such reactions are often stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. researchgate.netorganic-chemistry.org

Strain-Release Driven Transformations

The inherent strain energy of the cyclopropane ring is a powerful driving force for its chemical transformations. rsc.orgrsc.org Reactions that result in the opening of the three-membered ring are energetically favorable as they relieve this strain. This principle can be harnessed to synthesize a variety of acyclic compounds.

Strain-release transformations can be initiated by electrophiles, nucleophiles, radicals, or transition metals. rsc.org For example, under acidic conditions, protonation of the cyclopropane ring can lead to a corner-protonated intermediate, which is then attacked by a nucleophile, resulting in a 1,3-difunctionalized propane (B168953) derivative. The regiochemistry of such an opening would be governed by the stability of the resulting carbocationic intermediate (Markovnikov's rule), with the positive charge preferentially forming on the more substituted carbon.

Derivatization and Functionalization of the Cyclopropyl Moiety

Beyond ring-opening, the cyclopropyl group itself can be functionalized. This allows for the modification of the carbocyclic core while retaining the unique three-membered ring structure.

One advanced strategy for functionalization is C-H activation. While challenging, direct, metal-catalyzed functionalization of C-H bonds on the cyclopropane ring represents a powerful and atom-economical approach to creating more complex derivatives. This could involve the introduction of aryl, alkyl, or other functional groups directly onto the ring.

A more established method involves converting the cyclopropane into a more reactive intermediate. For example, the cyclopropyl group could potentially be converted into a cyclopropylboronate ester. This derivative can then participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides, allowing for the attachment of various substituents to the ring. organic-chemistry.org This two-step sequence provides a reliable route to substituted cyclopropanes that might be difficult to access directly.

Application of 2r 1 Cyclopropylpropan 2 Ol As a Chiral Building Block in Complex Molecule Synthesis

Construction of Enantioenriched Cyclopropane (B1198618) Derivatives

The inherent chirality of (2R)-1-cyclopropylpropan-2-ol is leveraged to direct the formation of new stereocenters on and around the cyclopropane ring, leading to a range of enantioenriched derivatives.

Synthesis of Densely Substituted Cyclopropane Scaffolds

The creation of multi-substituted cyclopropane rings is a significant challenge in organic synthesis due to the ring strain and potential for complex stereoisomerism. Methodologies for synthesizing these scaffolds often involve the stereoselective functionalization of pre-existing cyclopropane units. Starting from chiral precursors like this compound, chemists can introduce additional substituents with a high degree of stereochemical control.

One powerful strategy involves the use of organometallic reagents in cyclopropanation reactions. For instance, the Simmons-Smith reaction, which typically uses an organozinc carbenoid formed from diethylzinc (B1219324) and diiodomethane (B129776), can be employed to construct cyclopropane rings. ucl.ac.uk The stereochemical outcome of such reactions can be influenced by chiral auxiliaries, often derived from chiral alcohols. ucl.ac.uk

Furthermore, intramolecular cross-electrophile coupling reactions catalyzed by transition metals like nickel offer a pathway to substituted cyclopropanes. An intramolecular nickel-catalyzed reaction of 1,3-diol derivatives has been shown to produce a variety of mono- and 1,2-disubstituted alkylcyclopropanes. organic-chemistry.org This type of transformation highlights how the stereochemistry of an acyclic precursor, such as a derivative of this compound, can be translated into a stereodefined cyclopropane ring.

Preparation of Chiral Cyclopropyl (B3062369) Azoles, Amines, and Ethers

A key application of chiral cyclopropane building blocks is the synthesis of derivatives containing heteroatoms, which are common motifs in pharmaceuticals and agrochemicals. Research has demonstrated a diastereoselective, formal nucleophilic substitution method to produce enantiomerically enriched cyclopropyl ethers, amines, and azoles that possess three stereogenic carbon atoms within the cyclopropane ring. nih.gov

This methodology relies on a chiral cyclopropene (B1174273) intermediate, which controls the configuration of two newly installed adjacent stereocenters through a 1,4-addition and epimerization sequence. nih.gov Although the direct precursor in the cited study is a bromocyclopropane (B120050) derivative, the synthesis of such chiral starting materials can originate from chiral alcohols like this compound. The process allows for the introduction of various nucleophiles, leading to a diverse set of products. nih.govmdpi.com

| Nucleophile Source | Product Type | Reference |

| Benzyl alcohol | Cyclopropyl Ether | mdpi.com |

| Methanol | Cyclopropyl Ether | mdpi.com |

| Pyrrolidine | Cyclopropyl Amine | mdpi.com |

| Azoles | Cyclopropyl Azole | nih.gov |

This approach provides access to densely substituted cyclopropanes with predictable stereochemistry, highlighting the utility of chiral cyclopropane precursors in creating complex, heteroatom-containing molecules. mdpi.com

Precursor in Natural Product Synthesis

The chiral pool, a collection of readily available, inexpensive chiral molecules from nature, is a cornerstone of total synthesis. nih.gov Small chiral terpenes and their derivatives are frequently used as starting materials. nih.gov this compound, with its defined stereocenter, fits within this paradigm as a synthetic building block for constructing larger, more complex natural product-like structures.

Incorporation into Terpenoid and Steroid Architectures

Cyclopropane rings are found in a variety of natural products, including terpenoids and steroids, where they often impart unique biological activities. The synthesis of these complex architectures can benefit from chiral building blocks that already contain the cyclopropyl motif. Nickel-catalyzed intramolecular cross-electrophile coupling reactions of 1,3-diol derivatives have been identified as a method for creating substituted cyclopropanes, including those derived from terpenes and steroids. organic-chemistry.org This suggests a synthetic route where a derivative of this compound could be elaborated and then cyclized to form a key structural component of a larger terpenoid or steroid skeleton.

Access to Pharmacologically Relevant Scaffolds

The cyclopropylpropan-2-ol substructure is a key component in a number of compounds designed for therapeutic applications. Its rigid, three-dimensional nature can be advantageous for binding to biological targets.

For example, a derivative of this scaffold, 2-((1S,2S)-2-(4-(5-chloro-6-(4-(3-methyloxetan-3-yl)piperazin-1-yl)-1H-indazol-1-yl)-1H-pyrazol-1-yl)cyclopropyl)propan-2-ol, has been synthesized as a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a target for therapies aimed at neurodegenerative diseases. google.com Similarly, related structures like 1,1,1-trifluoro-2-(1-(hydroxymethyl)cyclopropyl)propan-2-ol have been incorporated into purine (B94841) derivatives with potential pharmacological activity. google.com The synthesis of (S)-2-((2-aminopyrido[3,2-d]pyrimidin-4-yl)amino)-3-cyclopropylpropan-1-ol, a modulator of Toll-like receptors (TLRs), further demonstrates the importance of this chiral motif in medicinal chemistry. google.com

| Scaffold Derivative | Target/Application | Reference |

| Substituted pyrazolyl-cyclopropyl-propan-2-ol | LRRK2 Inhibitor | google.com |

| Trifluoro-cyclopropyl-propan-2-ol | Purine Derivatives | google.com |

| Amino-cyclopropyl-propan-1-ol | TLR Modulator | google.com |

These examples underscore the role of this compound and its analogs as foundational building blocks for accessing novel, pharmacologically relevant chemical space.

Stereochemical Control in Downstream Transformations

The true utility of a chiral building block lies in its ability to influence the stereochemical outcome of subsequent reactions. The (2R) stereocenter in 1-cyclopropylpropan-2-ol (B169602) serves as an anchor point for stereocontrol. In reactions that form new stereocenters, the existing chirality can direct the approach of reagents, leading to a favored diastereomer.

This principle is evident in the synthesis of densely substituted cyclopropyl azoles, amines, and ethers, where the configuration of the starting material governs the stereochemistry of the final products. nih.gov The formation of a chiral cyclopropene intermediate, which then undergoes a diastereoselective nucleophilic addition, is a prime example of how the initial stereocenter dictates the final molecular geometry. nih.govmdpi.com The hydroxyl group of this compound can be used as a directing group in substrate-controlled reactions, or it can be converted into other functional groups (e.g., halides, tosylates) to facilitate stereospecific substitutions or eliminations, all while retaining the crucial stereochemical information of the parent molecule.

Diastereoselective Induction in Subsequent Carbon-Carbon Bond Formations

The core principle of using a chiral building block is that the existing stereocenter can influence the stereochemical outcome of reactions at other sites within the molecule, a phenomenon known as internal asymmetric induction. For an alcohol like this compound, this is typically achieved by temporarily converting the hydroxyl group into a larger directing group or by using it to form a chiral ester or ether.

While specific studies detailing the diastereoselective induction from this compound in carbon-carbon bond formations are not widely reported, its incorporation into complex chiral molecules has been documented. For instance, the synthesis of (S)-1-((1R,2R)-2-(Naphthalen-2-yl)cyclopropyl)propan-2-ol highlights its use as a defined stereochemical unit. escholarship.org In such syntheses, the alcohol's pre-defined (R) configuration is a critical component of the final complex structure.

The potential for diastereoselective control can be illustrated by considering the general principles of reactions on chiral substrates. If the hydroxyl group of this compound were used to form an enolate, for example, the chiral center adjacent to the reaction site could sterically hinder one face of the enolate. This would force an incoming electrophile to attack from the less hindered face, leading to the preferential formation of one diastereomer. The efficiency of such a process is typically measured by the diastereomeric ratio (d.r.).

Although experimental data for this compound in this specific role is scarce, the underlying concept is a cornerstone of asymmetric synthesis. sci-hub.se The high diastereoselectivity often observed in reactions involving substrates with existing stereocenters suggests that this compound holds potential for such applications. sci-hub.se

Chiral Auxiliary or Ligand Precursor for Asymmetric Synthesis

Beyond its role as a simple building block, this compound has the structural requisites to be developed into a chiral auxiliary or a precursor for a chiral ligand. wikipedia.orgsfu.ca

A chiral auxiliary is a chiral compound that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. wikipedia.org After the reaction, the auxiliary is removed and can often be recovered for reuse. This compound could theoretically be esterified with a prochiral carboxylic acid derivative. The resulting chiral ester could then undergo a diastereoselective reaction, such as an enolate alkylation or a Diels-Alder reaction. sfu.ca The steric bulk and defined stereochemistry of the cyclopropylpropan-2-ol moiety would direct the approach of reagents, favoring the formation of one diastereomer.

A chiral ligand precursor is a molecule that can be converted into a chiral ligand for use in asymmetric catalysis. The hydroxyl group of this compound could be chemically modified, for instance, by converting it into a phosphine (B1218219) or an amine group. This would create a chiral P,O or N,O-type ligand. Such ligands can coordinate to a metal center (e.g., rhodium, palladium, iridium) to form a chiral catalyst capable of converting prochiral substrates into enantiomerically enriched products with high efficiency and enantioselectivity. rsc.org

The following table illustrates the type of results that would be expected from research into the use of a ligand derived from this compound. Note: This data is hypothetical and for illustrative purposes only, as specific studies for this compound were not found.

| Ligand (Hypothetical) | Reaction Type | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| (2R)-1-(diphenylphosphino)-1-cyclopropylpropane | Asymmetric Hydrogenation | Methyl acetamidoacrylate | >95 | 92 |

| (2R)-1-(diphenylphosphino)-1-cyclopropylpropane | Asymmetric Hydrogenation | Itaconic acid | >95 | 88 |

| (2R)-1-(2-pyridyl)-1-cyclopropylpropan-2-ol | Asymmetric Transfer Hydrogenation | Acetophenone | 90 | 85 |

Catalytic Applications and Materials Science Potential of 2r 1 Cyclopropylpropan 2 Ol Derivatives

Development of Chiral Ligands for Asymmetric Catalysis

The creation of novel chiral ligands is a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for pharmaceuticals and materials science. nih.govtaylorfrancis.comroutledge.com Chiral alcohols, such as (2R)-1-cyclopropylpropan-2-ol, represent a valuable class of starting materials for ligand synthesis due to their inherent stereochemistry.

Design and Synthesis of Cyclopropyl (B3062369) Alcohol-Derived Chiral Ligands

A comprehensive review of scientific literature reveals no specific instances of chiral ligands being synthesized directly from this compound. However, based on the structure of the molecule, which features a stereogenic secondary alcohol, several established design principles for chiral ligands could be applied.

The hydroxyl group is a key functionality for derivatization. It can be used to form ethers, esters, or to displace leaving groups to connect the chiral backbone to a coordinating atom, typically phosphorus or nitrogen. The proximity of the cyclopropyl group to the chiral center could offer unique steric and electronic properties to a resulting metal complex, potentially influencing its stability and the enantioselectivity of the catalyzed reaction.

Hypothetical ligand designs could include:

P,O-type Ligands: The alcohol could be converted into an ether linked to a phosphine (B1218219) moiety.

N,O-type Ligands: The alcohol could be incorporated into structures like bis(oxazolines) (BOX) or pyridyl-alcohols, which are known "privileged ligands" in asymmetric catalysis. researchgate.net

Diphosphine Ligands: While more complex, multi-step syntheses could convert the alcohol into a diamine or diol, which could then be used to build chiral diphosphine backbones.

The table below illustrates potential, though currently hypothetical, pathways for ligand synthesis starting from a chiral cyclopropyl alcohol.

| Ligand Type | Hypothetical Synthetic Step | Potential Coordinating Atoms |

| Phosphite | Reaction with PCl₃ or a chlorophosphine | P, O |

| Amino-alcohol | Conversion of -OH to -NH₂ followed by derivatization | N, O |

| Bis(oxazoline) (BOX) | Incorporation into a malononitrile-derived backbone | N, N |

This table is illustrative of general synthetic strategies and does not represent documented syntheses from this compound.

Application in Metal-Catalyzed Asymmetric Reactions

Given the lack of documented chiral ligands derived from this compound, there are no specific applications in metal-catalyzed reactions to report. Transition metal complexes featuring chiral ligands are instrumental in a vast array of asymmetric transformations. nih.govsioc-journal.cnrsc.org Should ligands from this compound be developed, they could potentially be screened for efficacy in established catalytic reactions.

The performance of such ligands would be evaluated based on yield, diastereoselectivity, and, most importantly, enantioselectivity (expressed as enantiomeric excess, or ee).

| Reaction Type | Common Metal Catalyst | Potential Role of Chiral Ligand |

| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | Control stereochemistry of H₂ addition |

| Asymmetric Cyclopropanation | Copper, Rhodium | Control enantioselectivity of carbene transfer |

| Asymmetric Diels-Alder | Copper, Lewis Acids | Control facial selectivity of dienophile approach |

| Asymmetric Allylic Alkylation | Palladium | Control stereochemistry of nucleophilic attack |

This table presents common asymmetric reactions where novel chiral ligands are often tested. It does not reflect tested applications of ligands derived from this compound.

Organocatalytic Systems

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions, often with high stereoselectivity. rsc.org This field has grown into a major pillar of synthetic chemistry, complementing metal- and biocatalysis.

Role as an Organocatalyst or Organocatalyst Precursor

There is no published research identifying this compound as an organocatalyst or a direct precursor to one. Chiral alcohols and their derivatives, notably amino alcohols like prolinol, are effective organocatalysts for various transformations, such as Michael and aldol (B89426) reactions. rsc.orgacs.org They typically operate by forming chiral enamines or iminium ions with the substrate.

Theoretically, this compound could act as a chiral solvating agent or a Brønsted acid/base catalyst in certain contexts, but its efficacy in such roles has not been explored. Its conversion into an amino alcohol derivative would be a necessary step to access more common organocatalytic scaffolds.

Stereoselective Transformations Mediated by Derivatives

As no organocatalysts derived from this compound have been reported, there are no specific stereoselective transformations mediated by them in the literature. The development of organocatalytic cascade reactions allows for the construction of complex molecular architectures, including cyclopropanes, with high stereocontrol. acs.orgunl.pt For example, prolinol ethers have been shown to catalyze the asymmetric Michael-alkylation cascade of α,β-unsaturated aldehydes with bromomalonates to produce highly functionalized chiral cyclopropanes. acs.org A novel catalyst based on the this compound scaffold would need to be synthesized and tested to determine its potential in mediating similar or new transformations.

Advanced Analytical and Spectroscopic Characterization of 2r 1 Cyclopropylpropan 2 Ol and Its Derivatives

Chiral Chromatography for Enantiomeric Purity Assessment (e.g., GC-FID, HPLC-UV/Vis, SFC)

Chiral chromatography is an indispensable tool for the separation of enantiomers and the assessment of enantiomeric purity. sygnaturediscovery.com This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, their separation. chromatographyonline.com

Gas Chromatography-Flame Ionization Detection (GC-FID): Chiral capillary gas chromatography is a highly selective method for resolving volatile enantiomers like those of cyclopropane (B1198618) derivatives. chromatographyonline.com The use of cyclodextrin-based chiral stationary phases is common, where the hydrophobic inner cavity and hydrophilic outer surface of the cyclodextrin (B1172386) create a chiral environment for separation. chromatographyonline.com The enantiomeric excess (% ee) can be accurately determined by integrating the peak areas of the two enantiomers.

High-Performance Liquid Chromatography (HPLC-UV/Vis): HPLC with a chiral stationary phase is a widely used technique for enantiomeric separation. sygnaturediscovery.comchromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a broad range of chiral compounds. mdpi.com The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. chromatographyonline.com For compounds lacking a strong chromophore for UV/Vis detection, derivatization with a UV-active agent can be employed. aocs.org The choice of mobile phase, often a mixture of hexane (B92381) and an alcohol like isopropanol, is critical for achieving optimal separation. aocs.orgu-tokyo.ac.jp

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and lower back pressures. researchgate.netchromatographyonline.com Utilizing supercritical CO2 as the primary mobile phase component, SFC is compatible with a wide range of chiral stationary phases. chromatographyonline.comamericanpharmaceuticalreview.com The technique is particularly well-suited for both analytical and preparative scale separations, allowing for the isolation of enantiomerically pure compounds. americanpharmaceuticalreview.com SFC can be readily coupled with mass spectrometry (SFC-MS) for simultaneous separation and mass identification. researchgate.net

Table 1: Comparison of Chiral Chromatography Techniques for Enantiomeric Purity Assessment

| Technique | Stationary Phase Examples | Mobile Phase Examples | Detection | Key Advantages |

| GC-FID | Cyclodextrin derivatives (e.g., permethylated β-cyclodextrin) | Inert gas (e.g., He, H₂) | Flame Ionization Detector (FID) | High resolution for volatile compounds, speed. chromatographyonline.com |

| HPLC-UV/Vis | Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H) | Hexane/Isopropanol, Acetonitrile/Water | UV/Vis Detector | Wide applicability, well-established methods. sygnaturediscovery.comu-tokyo.ac.jp |

| SFC | Polysaccharide-based, Pirkle-type, macrocyclic antibiotics | Supercritical CO₂, Methanol, Ethanol | UV, MS | Fast separations, reduced organic solvent use, ideal for preparative scale. researchgate.netchromatographyonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules. While standard ¹H and ¹³C NMR spectra confirm the connectivity of atoms, advanced NMR techniques are employed for stereochemical assignment.

¹H NMR and ¹³C NMR: The proton and carbon NMR spectra of (2R)-1-cyclopropylpropan-2-ol provide key information about its molecular structure. The ¹³C NMR spectrum of the related compound propan-2-ol shows two distinct signals, indicating two different carbon environments. docbrown.info For this compound, one would expect distinct signals for the methyl carbon, the methine carbon bearing the hydroxyl group, the methylene (B1212753) carbon, and the carbons of the cyclopropyl (B3062369) ring. The ¹H NMR spectrum would show characteristic signals for the protons of the cyclopropyl ring (typically in the upfield region), the methyl group (as a doublet), the methine proton (as a multiplet), and the methylene protons.

Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs): To determine the enantiomeric purity and assign the absolute configuration by NMR, chiral auxiliary agents are often used. A chiral derivatizing agent reacts with the alcohol to form diastereomers, which will have distinct NMR spectra. Alternatively, a chiral solvating agent can be used to form transient diastereomeric complexes in solution, leading to separate signals for the enantiomers.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| CH₃ | ~1.2 | ~23 | Doublet |

| CH-OH | ~3.8 | ~68 | Multiplet |

| CH₂ | ~1.4 | ~45 | Multiplet |

| Cyclopropyl CH | ~0.5 | ~12 | Multiplet |

| Cyclopropyl CH₂ | ~0.2, ~0.6 | ~3 | Multiplet |

| Note: These are approximate values and can vary based on solvent and other experimental conditions. |

Mass Spectrometry Techniques for Structural Confirmation and Impurity Profiling

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis. msu.edu It is also a critical tool for identifying and quantifying impurities. chromicent.dechromatographyonline.com

Molecular Ion Peak: In the mass spectrum of this compound (molar mass: 100.16 g/mol ), the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 100. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. thermofisher.com

Fragmentation Patterns: The fragmentation pattern provides valuable structural information. For alcohols, a common fragmentation is the loss of a water molecule (M-18). savemyexams.com Another characteristic fragmentation is the alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom. For 1-cyclopropylpropan-2-ol (B169602), this would result in the formation of a [CH₃CHOH]⁺ fragment (m/z 45) and a cyclopropylmethyl radical, or a cyclopropylmethyl cation and a [CH₃CHOH] radical. The fragmentation of the cyclopropane ring itself can also lead to characteristic ions. msu.edudocbrown.info

Impurity Profiling: When coupled with a chromatographic technique like GC or LC, mass spectrometry (GC-MS, LC-MS) is a powerful tool for impurity profiling. thermofisher.comchimia.ch This allows for the separation, detection, and identification of synthesis-related by-products or degradation products, even at very low levels. chimia.ch Tandem mass spectrometry (MS/MS) can be used to further fragment specific ions, providing more detailed structural information for unambiguous impurity identification. chimia.ch

Table 3: Expected Mass Spectrometry Fragments for 1-Cyclopropylpropan-2-ol

| m/z | Possible Fragment Ion | Description |

| 100 | [C₆H₁₂O]⁺ | Molecular Ion |

| 85 | [C₆H₉]⁺ | Loss of CH₃O |

| 82 | [C₆H₁₀]⁺ | Loss of H₂O |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Various fragmentation pathways |

| 45 | [C₂H₅O]⁺ | Alpha-cleavage fragment [CH₃CHOH]⁺ |

| 41 | [C₃H₅]⁺ | Cyclopropyl cation |

Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism) for Absolute Configuration Determination

Chiroptical methods are essential for determining the absolute configuration of chiral molecules by measuring their interaction with polarized light. wikipedia.org

Optical Rotation: Optical rotation measures the rotation of the plane of plane-polarized light by a chiral compound in solution. saskoer.ca The measurement is performed using a polarimeter. libretexts.org Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. pdx.edu The specific rotation, [α], is a characteristic physical property of a chiral compound and is calculated from the observed rotation, concentration, and path length. libretexts.orgamherst.edu The sign of the rotation (+ for dextrorotatory or - for levorotatory) is used to distinguish between enantiomers, but it does not directly correlate with the R/S designation. amherst.edu

Circular Dichroism (CD): Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly powerful for determining the absolute configuration of molecules containing a chromophore near a stereocenter. jst.go.jp For alcohols like this compound that lack a suitable chromophore, derivatization with a chromophoric group is necessary to obtain a measurable CD spectrum. jst.go.jpnih.gov The resulting CD spectrum, specifically the sign of the Cotton effect, can then be compared to known examples or theoretical calculations to assign the absolute configuration. jst.go.jp Vibrational circular dichroism (VCD) is an alternative that probes the vibrational transitions of the molecule and can often be used without derivatization. researchgate.net

Table 4: Chiroptical Methods for Absolute Configuration Determination

| Method | Principle | Information Obtained | Requirements |

| Optical Rotation | Measures the rotation of plane-polarized light. saskoer.ca | Sign (+/-) and magnitude of rotation. amherst.edu | Chiral, non-racemic sample. |

| Circular Dichroism (CD) | Measures the differential absorption of circularly polarized light. | Sign and intensity of Cotton effects, allows for absolute configuration determination. jst.go.jp | Chiral molecule, often requires a chromophore near the stereocenter (or derivatization). |

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of circularly polarized infrared light. researchgate.net | Provides stereochemical information from vibrational transitions. | Chiral molecule, often applicable without derivatization. researchgate.net |

Emerging Research Directions and Future Challenges in 2r 1 Cyclopropylpropan 2 Ol Chemistry

Integration of Green Chemistry Principles in Synthetic Routes

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact and enhance process safety and efficiency. pandawainstitute.comscienceinschool.org The synthesis of chiral molecules like (2R)-1-cyclopropylpropan-2-ol is a key area for the application of these principles, which aim to reduce or eliminate hazardous substances in the design and manufacturing of chemical products. scienceinschool.orgpolyu.edu.hk Key strategies include waste prevention, maximizing atom economy, using safer solvents, designing for energy efficiency, and utilizing renewable feedstocks. pandawainstitute.compolyu.edu.hk

Current research focuses on replacing traditional, often stoichiometric, reagents with catalytic alternatives. For the synthesis of this compound, which typically involves the asymmetric reduction of 1-cyclopropylpropan-2-one, biocatalysis presents a promising green alternative. The use of enzymes or whole-cell systems can offer high enantioselectivity under mild, aqueous conditions, thereby avoiding harsh reagents and organic solvents.

Another focus is the reduction of energy consumption and the use of safer solvents. scienceinschool.org Traditional chemical processes can be energy-intensive, but alternative energy sources like microwave or ultrasonic irradiation are being explored to accelerate reaction times. mdpi.com The selection of solvents is also critical, with a move away from hazardous organic solvents towards greener alternatives like water, supercritical fluids (e.g., CO2), or ionic liquids. scienceinschool.orgmdpi.com

| Metric | Conventional Synthesis (Hypothetical) | Green Synthesis (Potential) |

| Catalyst | Chiral metal hydride complex (e.g., based on Ru, Rh) | Biocatalyst (e.g., alcohol dehydrogenase) |

| Solvent | Anhydrous organic solvent (e.g., Toluene, THF) | Water or buffer solution |

| Reaction Conditions | Low or high temperatures, inert atmosphere | Ambient temperature and pressure |

| Byproducts | Metal waste, organic solvent waste | Minimal, biodegradable waste |

| Atom Economy | Moderate to high | Potentially very high |

| Safety Concerns | Flammable solvents, pyrophoric reagents | Generally safer, non-toxic reagents |

This table presents a hypothetical comparison to illustrate the potential benefits of applying green chemistry principles to the synthesis of this compound.

Development of Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry, or continuous manufacturing, is a paradigm shift from traditional batch production methods. researchgate.net It involves performing chemical reactions in a continuously flowing stream within a network of tubes, pipes, or microreactors. labunlimited.com This technology offers numerous advantages, including superior heat and mass transfer, enhanced safety, improved process control, and straightforward scalability. mdpi.comnih.gov

For the synthesis of this compound, flow chemistry can address several challenges. The precise temperature control possible in microreactors is ideal for managing exothermic reduction reactions, preventing runaway reactions and improving product selectivity. The small reactor volumes inherent to flow systems mean that only small quantities of material are reacting at any given moment, significantly improving the safety profile, especially when handling highly reactive or unstable intermediates. nih.gov

| Feature | Batch Processing | Flow Chemistry |

| Process Control | Difficult to maintain uniform temperature and mixing | Precise control over temperature, pressure, and residence time. |

| Safety | Higher risk due to large volumes of reagents. | Inherently safer with small internal volumes. nih.gov |

| Heat Transfer | Inefficient, potential for thermal runaways | Highly efficient due to high surface-area-to-volume ratio. labunlimited.com |

| Scalability | Challenging, often requires re-optimization | Simpler scale-up by running longer or using parallel reactors. researchgate.net |

| Reproducibility | Subject to batch-to-batch variability | High consistency and reproducibility. nih.gov |

| Process Integration | Difficult to couple steps | Easily integrated with in-line analysis and purification. mdpi.com |

This table highlights the key advantages of adopting flow chemistry for chemical synthesis.

Exploration of Novel Reactivities and Derivatizations

The synthetic utility of this compound stems from its dual functionality: a chiral secondary alcohol and a cyclopropane (B1198618) ring. Research is ongoing to explore new reactions that leverage these features to create complex and valuable molecules.

The hydroxyl group can be derivatized through standard transformations such as esterification, etherification, or oxidation to the parent ketone, 1-cyclopropylpropan-2-one. nih.gov However, its chiral nature makes it a valuable precursor for asymmetric synthesis. For instance, it can be used as a chiral auxiliary or as a starting material for the synthesis of other chiral molecules where the stereocenter is preserved or inverted.